molecular formula C16H18N4 B5816032 N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5816032
M. Wt: 266.34 g/mol
InChI Key: HSGPTDYILXXHES-UHFFFAOYSA-N
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Description

The compound "N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" belongs to the pyrazolopyrimidine class, which is known for its diverse biological activities and potential as pharmaceutical agents. Compounds within this class have been studied for their anti-inflammatory, antimicrobial, and anticancer properties, amongst others. The structural uniqueness of pyrazolopyrimidines lies in their ability to interact with various biological targets, leading to a wide range of pharmacological activities.

Synthesis Analysis

While specific synthesis details for "N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" were not found, the general approach to synthesizing pyrazolopyrimidines often involves the cyclocondensation of appropriate precursors. Techniques such as microwave-assisted synthesis and reactions in the presence of catalysts or under ultrasound irradiation have been applied to efficiently generate these compounds with high regioselectivity and yields (Kaping, Helissey, & Vishwakarma, 2020).

Molecular Structure Analysis

Pyrazolopyrimidines, including derivatives similar to the compound of interest, exhibit a range of molecular arrangements due to their versatile scaffold. The crystal structure analysis reveals that these compounds can form various hydrogen bonding patterns, contributing to their solid-state arrangement and potentially influencing their biological activity (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo a variety of chemical reactions, including electrophilic substitutions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the compound's biological activity and solubility. For example, the regioselective synthesis and subsequent functionalization of pyrazolopyrimidines have been explored to generate novel derivatives with potential therapeutic applications (Atta, 2011).

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the nature of substituted groups. These properties can affect the compound's bioavailability and pharmacokinetics. Detailed studies on the crystal structures and hydrogen bonding patterns provide insights into the solid-state properties of these compounds, which are essential for drug formulation (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Chemical Properties Analysis

The chemical properties of "N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" and related pyrazolopyrimidine derivatives are characterized by their reactivity towards various chemical agents. These properties are fundamental for understanding the compound's mechanism of action, stability, and interactions with biological targets. Electrophilic substitution reactions, for instance, play a significant role in the chemical modification of these compounds, affecting their pharmacological profile (K. Atta, 2011).

properties

IUPAC Name

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-10-14(19(3)4)20-16(17-11)15(12(2)18-20)13-8-6-5-7-9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPTDYILXXHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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